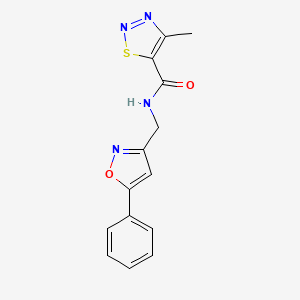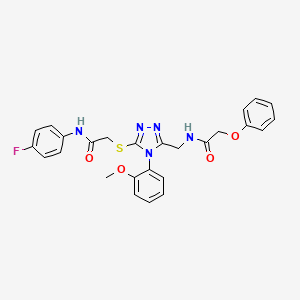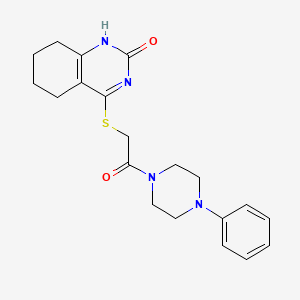![molecular formula C15H11ClF3NO B2643309 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232821-39-4](/img/structure/B2643309.png)
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is a biochemical compound with the molecular formula C15H11ClF3NO and a molecular weight of 313.7 . It is used for proteomics research .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine, fluorine, nitrogen, and oxygen atoms . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .Chemical Reactions Analysis
The Schiff base ligand participates in coordination with metal (II) ions, forming complexes with the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . These complexes are nonelectrolytic in nature .Physical And Chemical Properties Analysis
The Schiff base ligand has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm^-1 cm^2 mol^-1 .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The compound 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol has been explored in various scientific research contexts. One significant application is in the synthesis and characterization of Schiff base ligands and their metal complexes. Research by Grivani et al. (2013) delves into the synthesis of new Schiff base compounds with bidentate O, N properties, derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds, characterized by FT-IR, NMR spectroscopy, elemental analysis, and thermal studies, exhibit trans configuration and hydrogen bonding that is stronger than typical hydrogen bonds, suggesting partially covalent and electrostatic nature. This research contributes to understanding the structural and bonding properties of Schiff base compounds, which are crucial in various chemical applications (Grivani et al., 2013).
Another study by Ashfaq et al. (2022) focuses on the synthesis of halo-functionalized crystalline Schiff base (imine) compounds. The study comprehensively elucidates the crystal structures, intermolecular interactions, and the role of fluorine atoms in stabilizing the crystal packing using Hirshfeld surface analysis. The research extends to quantum chemical calculations, providing insights into the structure, stability, and nonlinear optical (NLO) properties of these compounds. The findings from SC-XRD and NBO studies underscore the significance of intramolecular charge transfer and hyper-conjugation interactions in molecular stabilization, hinting at potential NLO applications (Ashfaq et al., 2022).
Electrochemical and Catalytic Applications
The compound's derivatives have been investigated for their electrochemical properties and potential as corrosion inhibitors. For instance, Behpour et al. (2008) studied the inhibitory effect of Schiff base derivatives on the corrosion of mild steel in hydrochloric acid solution. These derivatives exhibit significant inhibition efficiencies, suggesting their potential as effective corrosion inhibitors. The study employs various methods such as weight loss measurements, polarization, and electrochemical impedance spectroscopy, highlighting the compounds' adsorption behavior and its relation to inhibition performance (Behpour et al., 2008).
Roy and Manassero (2010) explored the catalytic activities of copper(II)-Schiff-base complexes derived from the compound. These complexes have been found to catalyze the oxidation of cyclohexane and toluene efficiently, yielding products like cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde. The study suggests these complexes' potential as active catalysts for oxidation reactions, marking a significant stride in the field of catalysis and organic synthesis (Roy & Manassero, 2010).
Biological and Environmental Applications
In the realm of environmental and biological research, compounds related to this compound have been studied for their environmental impact and biological activities. Mortensen et al. (2014) assessed exposure to environmental phenols, highlighting the importance of understanding these chemicals' presence and impact in consumer products and the environment. The study emphasizes the need for comprehensive research protocols to evaluate and manage exposure to environmental phenols (Mortensen et al., 2014).
Yadav et al. (2019) synthesized distinct classes of compounds for the visualization of hypochlorite ions in response to cellular activity, emphasizing their application in detecting hypochlorite ions generated endogenously. The study combines spectroscopic techniques, crystallography, and DFT calculations to elucidate the sensing mechanisms, demonstrating the compounds' potential in biological imaging and understanding cellular processes (Yadav et al., 2019).
Mecanismo De Acción
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13-5-6-14(21)11(7-13)9-20-8-10-1-3-12(4-2-10)15(17,18)19/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZBVXNWHFTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)
![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)

![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)
